molecular formula C10H12ClF2N B6192097 4,4-difluoro-2-phenylpyrrolidine hydrochloride CAS No. 1897837-67-0

4,4-difluoro-2-phenylpyrrolidine hydrochloride

Cat. No.: B6192097
CAS No.: 1897837-67-0
M. Wt: 219.7
InChI Key:
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Description

4,4-Difluoro-2-phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12ClF2N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms and a phenyl group attached to the pyrrolidine ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-2-phenylpyrrolidine hydrochloride typically involves the reaction of 4,4-difluoropiperidine with a phenylating agent under controlled conditions. One common method includes the use of dichloromethane as a solvent and a catalyst such as aluminum chloride. The reaction is carried out at a temperature range of 15-30°C, and the progress is monitored using thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate (3:1). The product is then purified and converted to its hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process begins with the preparation of 4,4-difluoropiperidine, which is then reacted with a phenylating agent in the presence of a suitable catalyst. The reaction mixture is continuously stirred and monitored for completion. The final product is isolated, purified, and converted to its hydrochloride form for commercial use .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-phenylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Scientific Research Applications

4,4-Difluoro-2-phenylpyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of 4,4-difluoro-2-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine: A precursor in the synthesis of 4,4-difluoro-2-phenylpyrrolidine hydrochloride.

    2-Phenylpyrrolidine: Lacks the fluorine atoms, resulting in different chemical properties.

    4-Fluoropiperidine: Contains only one fluorine atom, leading to variations in reactivity and applications.

Uniqueness

This compound is unique due to the presence of two fluorine atoms and a phenyl group, which confer distinct electronic and steric properties. These features enhance its utility in the synthesis of pharmaceuticals and other specialized compounds .

Properties

CAS No.

1897837-67-0

Molecular Formula

C10H12ClF2N

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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